molecular formula C10H11FO3 B13968692 1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone

1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone

Cat. No.: B13968692
M. Wt: 198.19 g/mol
InChI Key: QQJQFCVASFMNGH-UHFFFAOYSA-N
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Description

1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone (CAS: [119257-53-3]) is a substituted acetophenone derivative with the molecular formula C₁₁H₁₃FO₃ (mol. wt. 212.22). It features a fluorine atom at the 5-position and methoxy groups at the 2- and 4-positions of the aromatic ring. This compound is synthesized via hydrogenation of 4-(benzyloxy)-6-hydroxy-2,3-dimethoxyacetophenone in the presence of palladium/charcoal . Its structural and electronic properties are influenced by the electron-withdrawing fluorine and electron-donating methoxy substituents, making it a subject of interest in medicinal and synthetic chemistry.

Properties

Molecular Formula

C10H11FO3

Molecular Weight

198.19 g/mol

IUPAC Name

1-(5-fluoro-2,4-dimethoxyphenyl)ethanone

InChI

InChI=1S/C10H11FO3/c1-6(12)7-4-8(11)10(14-3)5-9(7)13-2/h4-5H,1-3H3

InChI Key

QQJQFCVASFMNGH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OC)OC)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-fluoro-2,4-dimethoxybenzaldehyde with a suitable reagent to introduce the ethanone group. The reaction conditions typically involve the use of a catalyst and a solvent to facilitate the reaction .

Industrial Production Methods: For industrial production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone involves its interaction with specific molecular targets. The fluorine atom and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The pathways involved may include inhibition of enzymes or interaction with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares 1-(5-Fluoro-2,4-dimethoxyphenyl)ethanone with analogs differing in halogenation, hydroxylation, and methoxy positioning:

Compound Name Substituents Molecular Formula Mol. Wt. Key Properties/Activities References
This compound 5-F, 2,4-OMe C₁₁H₁₃FO₃ 212.22 Enhanced lipophilicity due to fluorine
1-(5-Bromo-2,4-dimethoxyphenyl)ethanone 5-Br, 2,4-OMe C₁₀H₁₁BrO₃ 259.10 Higher molecular weight; potential halogen bonding
1-(2,4-Dichloro-5-fluorophenyl)ethanone 2,4-Cl, 5-F C₈H₅Cl₂FO 207.03 Increased reactivity from Cl/F synergy
1-(5-Chloro-2,4-dihydroxyphenyl)ethanone 5-Cl, 2,4-OH C₈H₇ClO₃ 186.59 Improved solubility due to hydroxyls
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone 2,5-OH, 4-OMe C₉H₁₀O₄ 182.18 Strong α-glucosidase inhibition
Key Observations:
  • Halogenation: Fluorine at the 5-position (as in the target compound) reduces steric bulk compared to bromine (e.g., 259.10 vs. 212.22 mol.
  • Hydroxyl vs. Methoxy: Hydroxyl groups (e.g., in 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone) improve water solubility and α-glucosidase inhibitory activity due to hydrogen bonding, whereas methoxy groups favor metabolic stability .
  • Electron Effects : The 2,4-dimethoxy substitution in the target compound creates an electron-rich aromatic system, contrasting with electron-deficient rings in dichloro-fluoro analogs .
Antifungal and Enzymatic Inhibition
  • Hydroxyl-Rich Analogs: Compounds like 1-(2,5-dihydroxy-4-methoxyphenyl)ethanone exhibit potent α-glucosidase inhibition (IC₅₀ ~3.2 μM), attributed to hydroxyl groups enabling hydrogen bonding with enzyme active sites .
  • Metal Complexes: Derivatives such as 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1-yl)ethanone show enhanced antifungal activity when complexed with transition metals (e.g., Cu²⁺, Ni²⁺) .
DNA Repair Modulation
  • Morpholinyl Derivatives: 1-(2-Hydroxy-4-morpholin-4-yl-phenyl)ethanone acts as a DNA-PK inhibitor, enhancing radiation-induced tumor control in xenograft models. This highlights the role of heterocyclic substituents in targeting DNA repair pathways .

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